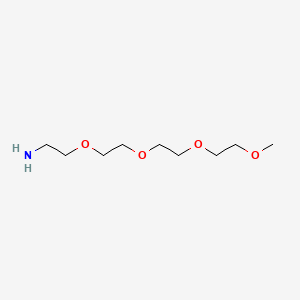

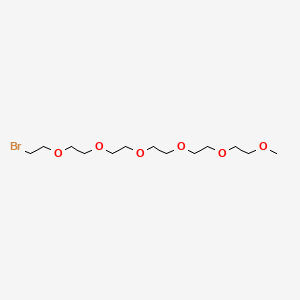

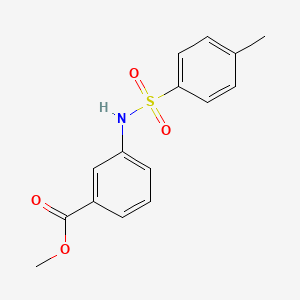

![molecular formula C17H14N4O3S B1677604 N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 862974-25-2](/img/structure/B1677604.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . Oxadiazole rings can be synthesized through a variety of methods, including the cyclization of appropriate precursors .Molecular Structure Analysis

The molecular structure of benzothiazole and oxadiazole derivatives can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

Benzothiazoles and oxadiazoles can undergo a variety of chemical reactions, depending on the substituents present on the rings. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and oxadiazole derivatives can vary widely depending on their structure. Factors that can influence these properties include the nature and position of substituents on the rings .Applications De Recherche Scientifique

Antibody Development

The compound N106 has been used in the development of the Ankyrin G Monoclonal Antibody . This antibody has been tested in Western Blot (WB) and Immunocytochemistry (ICC/IF) applications . It reacts with human, mouse, and rat samples .

Neurobiology Research

The compound N106 has been used in neurobiology research, specifically in the study of Ankyrin-G . Ankyrin-G is found in several tissues including the brain, where it is expressed as two different isoforms, localized to axon initial segments and nodes of Ranvier .

Immunohistochemistry

The compound N106 has been used in immunohistochemistry, a technique used in the identification of specific antigens in tissues by the use of antibodies .

Photophysical Properties

Research has been conducted into the photophysical properties of amide hydrogen bonded N- (benzo [d]thiazol-2-yl) acetamides . This research could potentially lead to new applications in the field of materials science .

Mécanisme D'action

Target of Action

The primary target of N106, also known as SMR000027218 or N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, is the sarcoplasmic reticulum Ca2+ ATPase 2a (SERCA2a) . SERCA2a is a key protein in the calcium cycle of the heart, mediating the contraction of cardiomyocytes and the re-entry of calcium into the sarcoplasmic reticulum . The regulation of SERCA2a activity controls the contractility and relaxation of the heart, affecting cardiac function .

Mode of Action

N106 increases the SUMOylation of SERCA2a . This compound directly activates the SUMO-activating enzyme, E1 ligase, triggering intrinsic SUMOylation of SERCA2a . This modification enhances the activity of SERCA2a, improving calcium reuptake and thus cardiac function .

Biochemical Pathways

The action of N106 affects the calcium cycle in cardiomyocytes . By enhancing the activity of SERCA2a, N106 improves the reuptake of calcium into the sarcoplasmic reticulum, which is crucial for the relaxation phase of the cardiac cycle . This action can help restore the balance of calcium homeostasis in heart failure, where the expression and activity of SERCA2a are typically reduced .

Pharmacokinetics

The compound’s ability to improve ventricular function in mice with heart failure suggests that it has sufficient bioavailability to exert its therapeutic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCSWQRNKAYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-linked glycosylation sites N18 and N106 in mammalian Deoxyribonuclease I (DNase I)?

A1: Research indicates that both N-linked glycosylation sites, N18 and N106, are crucial for the full enzymatic activity, thermal stability, and resistance to proteolysis of mammalian DNase I. Mutations at either or both of these sites resulted in decreased enzymatic activity, reduced heat stability, and increased susceptibility to trypsin degradation. []

Q2: How does the sugar moiety content relate to the enzymatic activity of DNase I mutants at positions N18 and N106?

A2: The enzymatic activity of DNase I mutants (N18Q, N106Q, and N18Q/N106Q) directly correlates with their sugar moiety content. Lower sugar moiety content, resulting from mutations, corresponds to lower enzymatic activity compared to the wild-type DNase I. []

Q3: What is the role of the csnN106 gene in Nocardioides sp. N106?

A3: The csnN106 gene in Nocardioides sp. N106 encodes for a chitosanase, an enzyme that plays a significant role in chitosan degradation. This chitosanase is a 29.5 kDa protein with a pI of 8.1 and functions via an endo-mechanism, producing dimers and trimers of chitosan as end products. []

Q4: What is the significance of the csnN106 gene in relation to other chitosanase genes?

A4: The csnN106 gene exhibits high homology (79.5%) with the csn gene found in Streptomyces sp. N174. At the amino acid level, the chitosanases produced by these genes share 74.4% homology. This finding classifies the chitosanase from Nocardioides sp. N106 as the third known member of the glycosyl hydrolase family 46. []

Q5: How does the Glu22 residue contribute to the activity of the CtoA chitosanase from Amycolatopsis sp. CsO-2?

A5: The Glu22 residue is crucial for the chitosanase activity of CtoA. When this residue is mutated to glutamine (E22Q), the enzyme loses its chitosanase activity, demonstrating its essential role in the catalytic mechanism. []

Q6: How does the WEREWOLF (WER) protein, an R2R3-MYB transcription factor, interact with its target DNA?

A6: The crystal structure of WER bound to its target DNA reveals that the third α-helices of both the R2 and R3 repeats directly interact with the DNA's major groove. This interaction facilitates specific recognition of the DNA motif 5'-AACNGC-3'. [, ]

Q7: What is the role of specific amino acid residues in the function of the WER protein?

A7: Key residues like K55, N106, K109, and N110 within the WER protein are critical for its function, as demonstrated by mutagenesis, in vitro binding, and in vivo luciferase assays. These residues likely contribute to the protein's DNA-binding affinity and specificity. [, ]

Q8: How do DNA methylation modifications impact the interaction between WER and its target DNA?

A8: Both methylation at the fifth position of cytosine (5mC) and the sixth position of adenine (6mA) within the AAC element of the target DNA sequence hinder the interaction between WER and its target DNA. While L59 of WER does not directly bind DNA, it appears to act as a sensor for 5mC modifications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

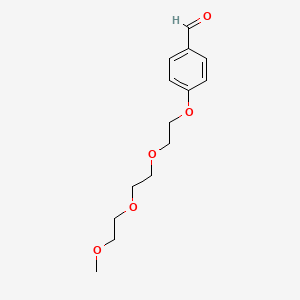

![2-(2-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethanol](/img/structure/B1677528.png)

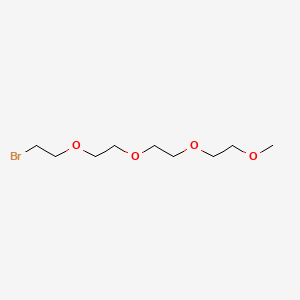

![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)

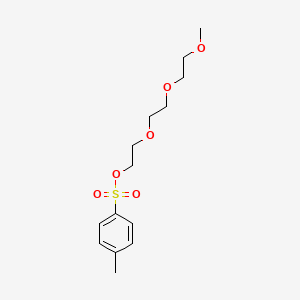

![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)